molecular formula C7H12BrN3O3 B1446061 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1674389-98-0

3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B1446061
CAS RN: 1674389-98-0
M. Wt: 266.09 g/mol
InChI Key: BNDREJBQUXIWBL-UHFFFAOYSA-N
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Description

3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole, also known as BME-MOM-Triazole, is a heterocyclic compound with a molecular formula of C7H11BrN2O3. It is a versatile molecule that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. BME-MOM-Triazole is an important building block for the synthesis of various organic compounds and can be used as a catalyst in organic reactions. In addition, it has been used as a pharmaceutical agent and in various research applications.

Scientific Research Applications

Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are a class of five-membered heterocyclic compounds with significant importance for new drug development due to their diverse biological activities. These compounds have been the focus of extensive research, resulting in a wide range of applications in the pharmaceutical industry and beyond (Ferreira et al., 2013).

Biological Activities of Triazole Derivatives

Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Their versatility in chemical modeling and structural variations makes them a significant area of study for developing novel therapeutic agents (Ohloblina, 2022). Further research into triazole reactivity, particularly 1,2,4-triazole-3-thione derivatives, has revealed their potential for antioxidant and antiradical activities, suggesting their utility in conditions requiring modulation of oxidative stress (Kaplaushenko, 2019).

Synthetic Approaches and Chemical Properties

Synthetic strategies for triazole derivatives, especially 1,4-disubstituted 1,2,3-triazoles, have evolved to include eco-friendly and efficient methods. These methods not only contribute to the green chemistry initiative but also facilitate the development of compounds with enhanced biological activities. The azide-alkyne cycloaddition, known as the "click reaction," is a pivotal method in synthesizing triazole derivatives, offering a versatile approach to constructing biologically active molecules (Kaushik et al., 2019).

Applications Beyond Pharmaceuticals

Triazole derivatives are not limited to pharmaceutical applications; they also find uses in various industries, including agriculture, where they serve as potent inhibitors for corrosion on metal surfaces, and in materials science, where they contribute to the development of advanced materials with specific properties. For example, triazoles have been explored as corrosion inhibitors for metals and alloys, offering an eco-friendly alternative to traditional inhibitors (Hrimla et al., 2021). Additionally, polymeric membranes based on 1H-1,2,4-triazole exhibit promising proton-conducting properties, suggesting their application in fuel cell technologies (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O3/c1-12-3-4-14-7-9-6(8)10-11(7)5-13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDREJBQUXIWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NN1COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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